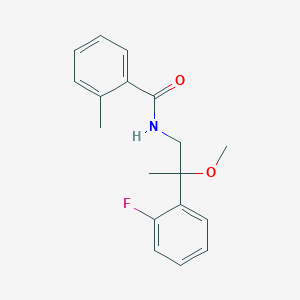

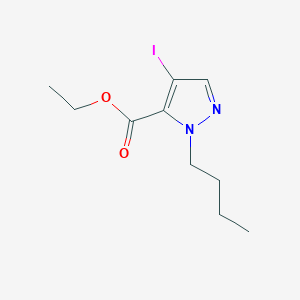

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This approach involves a radical mechanism and has been used for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

As mentioned in the synthesis analysis, the protodeboronation of pinacol boronic esters is a key reaction in the synthesis of related compounds . This reaction is catalyzed and involves a radical mechanism.Scientific Research Applications

Pharmacological Evaluation

A study involving the synthesis of novel derivatives, including compounds with structures similar to the specified chemical, evaluated their antidepressant and antianxiety activities. The compounds demonstrated significant effects in behavioral tests, indicating potential applications in mental health treatment (Kumar et al., 2017).

Synthesis of Novel Compounds

Another research effort focused on synthesizing new 1,2,4-Triazole Derivatives and evaluating their antimicrobial activities. This study underscores the relevance of such chemical structures in developing new antimicrobial agents, highlighting the broader implications for drug discovery and infectious disease management (Bektaş et al., 2007).

Potential CNS Agents

Research into 3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines, compounds related to the specified chemical, was conducted to assess their potential as central nervous system agents. These compounds were synthesized and evaluated for neuroleptic activity, suggesting possible applications in treating neurological disorders (Hino et al., 1988).

Chemical Synthesis and Characterization

A study on the Biginelli Synthesis presented the formation of novel Dihydropyrimidinone Derivatives containing Piperazine/Morpholine Moiety. This research illustrates the chemical versatility and potential for creating a wide range of biologically active compounds through innovative synthesis methods (Bhat et al., 2018).

Drug Development and Receptor Interaction

An investigation into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor demonstrates the complexity of receptor-ligand interactions and the importance of structural specificity in drug development. This study provides insights into the design of receptor-specific antagonists, which is crucial for therapeutic applications (Shim et al., 2002).

properties

IUPAC Name |

(E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c1-16-7-9-18(21)15-19(16)22-11-13-23(14-12-22)20(24)10-8-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSXVIILXWADLL-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

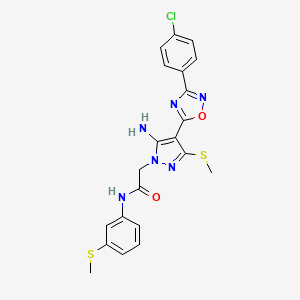

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)

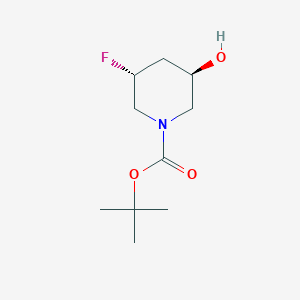

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2952569.png)

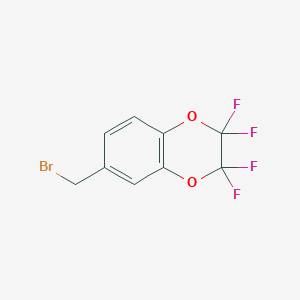

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2952570.png)